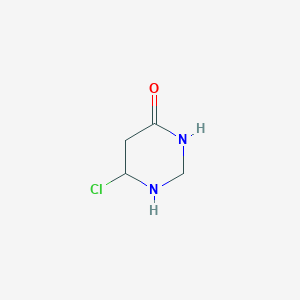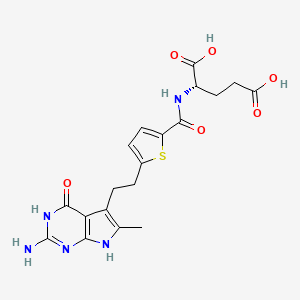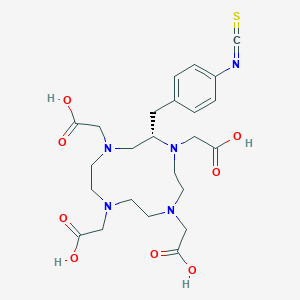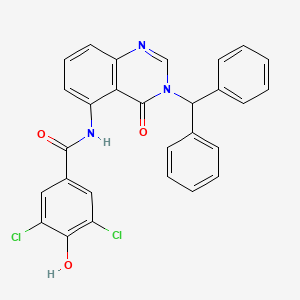
Z-Arg-Arg-betaNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Arg-Arg-betaNA: is a dipeptide substrate specifically designed for the protease Cathepsin B. This compound is known for its high sensitivity and specificity, making it a valuable tool in biochemical research and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Z-Arg-Arg-betaNA typically involves the coupling of protected amino acids followed by deprotection steps. The process begins with the protection of the amino groups of arginine residues using a suitable protecting group like benzyloxycarbonyl (Z). The protected arginine residues are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the deprotection of the amino groups to yield the desired dipeptide .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions: : Z-Arg-Arg-betaNA primarily undergoes hydrolysis reactions catalyzed by proteases such as Cathepsin B. It is resistant to other proteases like Cathepsin H and L, making it a specific substrate for Cathepsin B .
Common Reagents and Conditions: : The hydrolysis of this compound is typically carried out in a buffered solution at a neutral pH. The reaction conditions include the presence of Cathepsin B and a suitable buffer system to maintain the pH. The major product formed from this reaction is the hydrolyzed dipeptide .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Z-Arg-Arg-betaNA is used as a substrate to study the activity of Cathepsin B. It helps in understanding the enzyme kinetics and the specificity of the enzyme towards different substrates .
Biology: : In biological research, this compound is used to monitor the activity of Cathepsin B in various cellular processes. It is particularly useful in studying the role of Cathepsin B in protein degradation and cellular homeostasis .
Medicine: : In medicine, this compound is used as a diagnostic tool to measure the activity of Cathepsin B in various diseases. It helps in understanding the role of Cathepsin B in pathological conditions such as cancer and neurodegenerative diseases .
Industry: : In the industrial sector, this compound is used in the production of diagnostic kits and research reagents. Its high specificity and sensitivity make it an ideal substrate for various biochemical assays .
Mecanismo De Acción
Z-Arg-Arg-betaNA exerts its effects by serving as a substrate for Cathepsin B. The enzyme recognizes the dipeptide sequence and catalyzes the hydrolysis of the peptide bond. This reaction releases a fluorescent product, which can be measured to determine the activity of Cathepsin B. The molecular target of this compound is the active site of Cathepsin B, and the pathway involved is the proteolytic degradation of proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Z-Phe-Arg-AMC
- Z-Gly-Gly-Arg-AMC
- Z-Nle-Lys-Arg-AMC
Comparison: : Z-Arg-Arg-betaNA is unique in its high specificity for Cathepsin B, whereas other similar compounds like Z-Phe-Arg-AMC and Z-Gly-Gly-Arg-AMC can be cleaved by multiple cysteine proteases. Z-Nle-Lys-Arg-AMC, on the other hand, is also a specific substrate for Cathepsin B but has different cleavage properties and pH stability .
Propiedades
Fórmula molecular |
C32H43N9O6 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1 |
Clave InChI |
YZIQJLYTLJOXIO-DKIIUIKKSA-N |
SMILES isomérico |
CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)



![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)


![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-4aH-quinazolin-4-one](/img/structure/B12366792.png)

![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)


